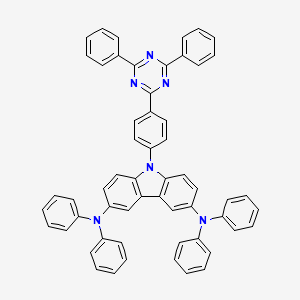

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DACT-II) is a thermally activated delayed fluorescence (TADF) emitter renowned for its near-unity photoluminescent quantum yield (PLQY) and exceptional electroluminescent performance in organic light-emitting diodes (OLEDs). Structurally, DACT-II features an electron-donating diphenylaminocarbazole unit covalently linked to an electron-accepting triphenyltriazine moiety via a phenyl bridge, creating a donor-acceptor (D-A) system with intramolecular charge transfer (ICT) characteristics . The molecule exhibits a torsion angle (α) between the donor and acceptor components, which facilitates a small singlet-triplet energy gap (ΔEST) of 0.009 eV . This minimal ΔEST enables efficient reverse intersystem crossing (RISC), achieving 100% internal quantum efficiency (IQE) in OLEDs . DACT-II is solution-processable, making it compatible with cost-effective fabrication methods , and its horizontal dipole orientation in thin films enhances light outcoupling efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the coupling of 4,6-diphenyl-1,3,5-triazine with a phenyl-substituted carbazole derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .

Chemical Reactions Analysis

Chemical Reaction Mechanisms

DACT-II undergoes several well-defined chemical reactions, as summarized in Table 1:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Halogenated reagents (e.g., bromine) | Catalyst present |

These reactions highlight the compound’s reactivity profile. For example, oxidation with KMnO₄ under acidic or neutral conditions modifies functional groups, while reduction with LiAlH₄ in dry ether alters its electronic structure.

Key Reaction Data

The compound’s stability and reactivity are influenced by its HOMO/LUMO energy levels (HOMO = 5.50 eV, LUMO = 3.30 eV), which dictate its electronic transitions and interactions in optoelectronic applications. Its maximum emission wavelength of 507 nm in a polymer matrix like PMMA underscores its utility in OLEDs.

Industrial Considerations

Large-scale synthesis of DACT-II in industrial settings leverages automated reactors to maintain precision and scalability. This ensures consistent batch-to-batch quality, critical for high-performance OLED applications where material uniformity directly impacts device efficiency.

Research Findings

Studies on related TADF emitters (e.g., TmCzTrz , DCzmCzTrz ) reveal that structural modifications, such as altering donor-acceptor linkers or substituents, significantly impact photophysical properties . While these findings are not directly applicable to DACT-II, they emphasize the importance of molecular design in optimizing reaction pathways for optoelectronic materials.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Overview

The compound is primarily investigated for its role as a host material in OLEDs due to its excellent photophysical properties. OLEDs are crucial for modern display technologies and solid-state lighting.

Properties

- Molecular Weight: 804.94 g/mol

- Molecular Formula: C57H36N6

- UV Absorption: 283 nm (in Toluene)

- Fluorescence Emission: 462 nm (in Toluene)

Case Studies

Recent studies have demonstrated the use of this compound in blue OLEDs, where it exhibited high efficiency and stability. For instance, a review highlighted that devices incorporating this compound achieved external quantum efficiencies exceeding 25% for blue emissions, which is critical for full-color displays .

Photonic Devices

Overview

The compound's unique structural features enable its application in photonic devices such as lasers and light sensors.

Application Details

- Laser Diodes: Its ability to emit light at specific wavelengths makes it suitable for use in laser diodes.

- Sensors: The compound can be integrated into sensor devices that detect light or other electromagnetic radiation.

Research Findings

Research has shown that integrating this compound into photonic circuits can enhance the performance of optical sensors by improving sensitivity and response time .

Material Science

Overview

In material science, the compound's properties lend themselves to the development of new materials with enhanced characteristics.

Applications in Material Development

- Dopants for Organic Semiconductors: The compound serves as an effective dopant to improve the conductivity and charge transport properties of organic semiconductors.

- Polymer Blends: It can be blended with polymers to create composite materials with tailored optical and electrical properties.

Photovoltaics

Overview

The potential use of this compound in photovoltaic cells is another area of interest due to its light absorption capabilities.

Research Insights

Studies indicate that incorporating this compound into organic solar cells can enhance light absorption and improve overall energy conversion efficiency. The structural configuration allows for effective exciton generation and transport within the cell .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Light Emitting Diodes (OLEDs) | Host material for blue OLEDs | High efficiency and stability |

| Photonic Devices | Laser diodes and light sensors | Enhanced sensitivity and response time |

| Material Science | Dopants for organic semiconductors | Improved conductivity |

| Photovoltaics | Component in organic solar cells | Enhanced light absorption and energy conversion |

Mechanism of Action

The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s photophysical properties, such as fluorescence and phosphorescence, are exploited. The compound’s ability to undergo thermally activated delayed fluorescence (TADF) is particularly significant, as it enhances the efficiency of OLEDs by enabling the harvesting of triplet excitons .

Comparison with Similar Compounds

Structural Analogues and Photophysical Properties

DACT-II belongs to a class of triazine-based TADF emitters. Key structural analogues and their comparative properties are summarized below:

Key Observations:

PLQY and ΔEST : DACT-II outperforms analogues like mCTRZ and ATRZ due to its optimized D-A geometry, which minimizes ΔEST and maximizes radiative decay rates . DAC-II, a derivative without the triazine acceptor, shows lower PLQY (85–92%) and larger ΔEST (0.03–0.05 eV), underscoring the critical role of the triazine moiety in enhancing TADF efficiency .

Host Compatibility : DACT-II achieves superior EQE (34.2%) in exciplex hosts (e.g., TCTA:B3PYMPM) compared to conventional hosts like CBP (29.6%) . The exciplex host reduces efficiency roll-off by suppressing triplet-triplet annihilation (TTA) .

Device Performance and Host Interactions

DACT-II’s performance is highly host-dependent. When doped in an exciplex host (TCTA:B3PYMPM), the device exhibits:

- Higher EQE : 34.2% vs. 29.6% in CBP .

- Reduced Roll-off: Efficiency retention >90% at 1000 cd/m², compared to >20% loss in CBP . This contrasts with other triazine-based emitters (e.g., mCTRZ), which suffer from severe roll-off due to TTA in non-exciplex hosts .

Molecular Design and Substituent Effects

- Triazine Acceptors: DACT-II’s triphenyltriazine group provides stronger electron-withdrawing capability than pyrimidine or quinoxaline acceptors, lowering ΔEST and stabilizing charge-separated states .

- Donor Modifications: Replacing diphenylaminocarbazole with weaker donors (e.g., phenoxazine in PXZ-TRZ) reduces PLQY and increases ΔEST .

- Substituent Position : Compounds like mATRZ (meta-substituted triazine) exhibit larger ΔEST (0.15 eV) than DACT-II due to suboptimal orbital overlap .

Dipole Orientation and Film Morphology

DACT-II’s horizontal dipole orientation (quantified by orientation parameter $ S \approx 0.05 $) enhances light extraction compared to isotropic emitters ($ S = 0 $) . This property is absent in analogues like cis-BOX 2 ($ S = -0.50 $), which exhibit vertical dipoles that trap light .

Biological Activity

The compound 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine , also known by its CAS number 1480889-49-3 , is a complex organic molecule with potential biological applications. This article focuses on its biological activity, including antimicrobial, antitumor properties, and neuroprotective effects.

- Molecular Formula : C45H29N5

- Molecular Weight : 639.75 g/mol

Antimicrobial Activity

Carbazole derivatives have been widely studied for their antimicrobial properties. Research indicates that related compounds exhibit significant antibacterial and antifungal activities. For instance:

- Study Findings : Compounds similar to the target compound have shown zones of inhibition ranging from 12.6 mm to 22.3 mm against various bacterial strains such as Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Antitumor Activity

The antitumor potential of carbazole derivatives has been explored extensively:

- Mechanism of Action : Some carbazole derivatives inhibit topoisomerase II activity, which is crucial in DNA replication and repair. For example, a related compound demonstrated significant inhibition at concentrations as low as 2.5 µM , which is markedly lower than standard chemotherapeutic agents like etoposide .

Neuroprotective Effects

Recent studies have identified neuroprotective properties in certain carbazole derivatives:

- Research Insights : Compounds have shown the ability to protect neuronal cells from glutamate-induced injury. One specific compound exhibited neuroprotective effects at concentrations as low as 3 µM , attributed to its antioxidative properties .

Case Studies and Research Findings

| Study | Biological Activity | Concentration | Results |

|---|---|---|---|

| Reddy et al. (2015) | Antimicrobial | 100 µg/mL | Zones of inhibition: 12.6–22.3 mm |

| Kumar et al. (2015) | Antitumor (topoisomerase II inhibition) | 2.5 µM | Significant inhibition compared to etoposide |

| Saturnino et al. (2013) | Neuroprotective | 3 µM | Protects against glutamate-induced injury |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound?

- Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions or Buchwald-Hartwig amination to introduce the triazine and carbazole moieties . For purification, column chromatography (e.g., SiO₂ with cyclohexane:EtOAc gradients) is effective for isolating intermediates and final products. Purity validation via HPLC (>99%) and NMR (e.g., absence of residual solvents like THF) is critical .

Q. How should researchers characterize the electronic and photophysical properties of this compound?

- Answer : Use UV-Vis spectroscopy to determine absorption maxima (e.g., π-π* transitions in triazine-carbazole systems) and fluorescence spectroscopy to assess emission properties. Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can quantify HOMO/LUMO levels, crucial for applications in optoelectronics . X-ray crystallography (as in ) resolves molecular conformation and packing effects .

Q. What analytical techniques are optimal for assessing purity and structural integrity?

- Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (¹H/¹³C) for functional group analysis, and elemental analysis for stoichiometric validation. Advanced techniques like X-ray photoelectron spectroscopy (XPS) may identify surface impurities in thin-film applications .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced charge-transport properties?

- Answer : Density functional theory (DFT) simulations predict electronic structure modifications (e.g., substituent effects on HOMO/LUMO alignment). Molecular dynamics (MD) simulations model bulk heterojunction behavior in devices. Tools like COMSOL Multiphysics integrate AI for optimizing synthetic routes or device architectures .

Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., emission quenching or unexpected redox behavior)?

- Answer : Re-examine synthetic conditions (e.g., trace oxygen/water in reactions) and validate computational assumptions (e.g., solvent effects in DFT). Use time-resolved spectroscopy to probe excited-state dynamics. Cross-reference crystallographic data (e.g., dihedral angles in ) with DFT-predicted conformers .

Q. How can researchers optimize process control for scalable synthesis while maintaining reproducibility?

- Answer : Implement flow chemistry for precise reaction parameter control (temperature, residence time). Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates. Statistical design of experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent ratios) .

Q. What advanced techniques assess the compound’s performance in OLED or photovoltaic devices?

- Answer : Fabricate devices via spin-coating or vacuum deposition. Use atomic force microscopy (AFM) to evaluate film morphology and Kelvin probe force microscopy (KPFM) to map charge transport. Accelerated aging tests (e.g., under UV/thermal stress) quantify operational stability .

Q. Methodological Frameworks

Q. How to align experimental design with theoretical frameworks (e.g., structure-property relationships)?

- Answer : Adopt a hypothesis-driven approach:

Define target properties (e.g., high triplet energy for OLEDs).

Synthesize derivatives with systematic structural variations (e.g., substituents on triazine or carbazole).

Use multivariate analysis (e.g., PCA) to correlate structural features with performance metrics .

Q. What protocols ensure ethical and reproducible data reporting in multidisciplinary studies?

- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Properties

CAS No. |

1613074-59-1 |

|---|---|

Molecular Formula |

C57H40N6 |

Molecular Weight |

809.0 g/mol |

IUPAC Name |

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine |

InChI |

InChI=1S/C57H40N6/c1-7-19-41(20-8-1)55-58-56(42-21-9-2-10-22-42)60-57(59-55)43-31-33-48(34-32-43)63-53-37-35-49(61(44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)63)62(46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H |

InChI Key |

FGOWOFSHJNQXGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.